molecular formula C10H14N2O2S B6262281 2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione CAS No. 258856-31-4

2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B6262281
CAS No.: 258856-31-4
M. Wt: 226.3
InChI Key:
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Description

2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with the molecular formula C10H14N2O2S. It is also known by its IUPAC name, 4-[(1,1-dioxido-2-isothiazolidinyl)methyl]aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-aminobenzylamine with a thiazolidine-1,1-dione derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Shares a similar aminophenyl group but has a benzothiazole ring instead of a thiazolidine-1,1-dione ring.

    4-aminophenyl sulfone: Contains an aminophenyl group attached to a sulfone moiety.

Uniqueness

2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione is unique due to its thiazolidine-1,1-dione ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications[6][6].

Properties

CAS No.

258856-31-4

Molecular Formula

C10H14N2O2S

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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